molecular formula C16H16K3O7PS B185839 BPH-652 CAS No. 157124-84-0

BPH-652

Cat. No.: B185839
CAS No.: 157124-84-0
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-UHFFFAOYSA-K
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Description

BPH-652 is a phosphonosulfonate compound known for its potent inhibitory effects on dehydrosqualene synthase (CrtM) in Staphylococcus aureus. This enzyme is crucial for the biosynthesis of staphyloxanthin, a yellow carotenoid pigment that acts as a virulence factor by protecting the bacteria from oxidative stress.

Preparation Methods

The synthesis of BPH-652 involves a multi-step process. A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene, a key intermediate, can be achieved by starting with 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate is then esterified with methanol in the presence of p-toluene sulfonic acid, reduced with sodium borohydride to give 3-(3-phenoxyphenyl)propan-1-ol, and finally iodinated using iodine and triphenylphosphine in the presence of potassium iodide and imidazole .

Chemical Reactions Analysis

BPH-652 primarily undergoes inhibition reactions where it targets specific enzymes. It is known to inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus, which is involved in the biosynthesis of staphyloxanthin. The compound’s inhibitory action is characterized by its binding affinity to the enzyme, with a Ki value of 1.5 nM and an IC50 value ranging from 100 to 300 nM . The major product formed from this reaction is the inhibition of staphyloxanthin biosynthesis, leading to a reduction in the virulence of Staphylococcus aureus .

Mechanism of Action

BPH-652 exerts its effects by inhibiting dehydrosqualene synthase (CrtM), an enzyme involved in the biosynthesis of staphyloxanthin in Staphylococcus aureus. By binding to CrtM, this compound prevents the formation of staphyloxanthin, a carotenoid pigment that protects the bacteria from oxidative stress and enhances its virulence. This inhibition weakens the bacteria’s defenses, making it more susceptible to the host immune response .

Properties

IUPAC Name

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRADVLDMPYYQDB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16K3O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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